

Application Notes and Protocols for Z-VEID-AFC in Cultured Neurons

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Compound of Interest

Compound Name: Z-VEID-AFC

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Introduction

Z-VEID-AFC (Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate developed for the detection of caspase-6 activity. Caspase-6 is a member of the caspase family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. In the central nervous system, caspase-6 has been implicated as a key mediator in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Huntington's disease, making it a significant therapeutic target.^{[1][2]}

The **Z-VEID-AFC** substrate is comprised of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which is recognized and cleaved by caspase-6. This sequence is derived from a key caspase-6 substrate, lamin A/C.^[3] The tetrapeptide is conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-6, the free AFC is released, emitting a strong fluorescent signal that can be quantified to measure enzyme activity.^[4]

These application notes provide a comprehensive overview and detailed protocols for the use of **Z-VEID-AFC** to measure caspase-6 activity in cultured neurons.

Data Presentation

Table 1: Kinetic Parameters for Caspase Substrates

Substrate	Caspase	Km (μM)	kcat (s^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)	Reference
Ac-VEID-AMC	Caspase-6	16.7	0.29	17,365	[5]
Ac-VEID-AFC	Caspase-6	468	-	-	[5]
Ac-DEVD-AMC	Caspase-3	10.3	0.58	56,311	[5]
Ac-DEVD-AMC	Caspase-7	13.9	0.45	32,374	[5]
Lamin A	Caspase-6	0.015	0.003	200,000	[5]

Note: Kinetic parameters can vary depending on assay conditions. Data from different sources are presented for comparative purposes.

Table 2: IC₅₀ Values of Selected Caspase Inhibitors

Inhibitor	Caspase-1 (μ M)	Caspase-3 (μ M)	Caspase-4 (μ M)	Caspase-5 (μ M)	Caspase-6 (μ M)	Caspase-7 (μ M)	Caspase-8 (μ M)	Caspase-9 (μ M)	Caspase-10 (μ M)	Reference
Ac-LEHD-CHO	15.0	ND	81.7	21.3	ND	ND	3.82	49.2	40.4	[6]
Ac-DEV D-CHO	ND	3.04	ND	ND	122	3.54	ND	ND	ND	[6]
Z-VEID-FMK	-	-	-	-	Potent	-	-	-	-	[7]
Z-VAD-FMK	Broad	Broad	Broad	Broad	Broad	Broad	Broad	Broad	Broad	[1]
Ac-LESD-CMK	5.67	Weak	Weak	2	Weak	Weak	0.05	12	0.52	[8]
Ac-FLTD-CMK	3.36	Weak	Weak	15	Weak	Weak	>100	>100	>100	[8]

ND: Not Determined. "Potent" and "Broad" indicate effective inhibition without specific IC₅₀ values provided in the cited source. "Weak" indicates poor inhibition.

Experimental Protocols

Protocol 1: Caspase-6 Activity Assay in Neuronal Cell Lysates

This protocol outlines the procedure for measuring caspase-6 activity in lysates from cultured neurons using the **Z-VEID-AFC** substrate.

Materials:

- Cultured neurons
- Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)[9]
- **Z-VEID-AFC** substrate (stock solution in DMSO)
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)[9]
- Black 96-well microplate
- Fluorescence microplate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively[4][9]
- Protein assay reagent (e.g., BCA assay)

Procedure:

- Cell Culture and Treatment:
 - Culture neurons to the desired confluency in appropriate multi-well plates.
 - Induce apoptosis or the cellular response of interest using the desired stimulus (e.g., staurosporine, amyloid- β peptides). Include a non-treated control group.
- Preparation of Neuronal Cell Lysates:
 - Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.[5]
 - Wash the cell pellet with ice-cold PBS and centrifuge again.

- Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 μ L per 1-2 million cells).[3]
- Incubate on ice for 15-20 minutes.[5]
- Centrifuge at $\sim 12,000 \times g$ for 10 minutes at 4°C to pellet cellular debris.[5]
- Carefully collect the supernatant containing the cytosolic extract.
- Determine the protein concentration of each lysate using a standard protein assay.
- Caspase-6 Activity Assay:
 - In a black 96-well plate, add 50-100 μ g of protein lysate to each well.[5]
 - Bring the total volume in each well to 50 μ L with Assay Buffer.
 - Prepare a blank control well containing 50 μ L of Assay Buffer without cell lysate.
 - Prepare the **Z-VEID-AFC** substrate working solution by diluting the stock solution in Assay Buffer to a final concentration of 100 μ M.[9]
 - Initiate the reaction by adding 50 μ L of the 2X **Z-VEID-AFC** substrate working solution to each well, for a final volume of 100 μ L.
 - Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
 - Measure the fluorescence intensity at an excitation wavelength of ~ 400 nm and an emission wavelength of ~ 505 nm.[9]
 - Record readings every 5 minutes for a duration of 30-60 minutes.[9]
- Data Analysis:
 - For each sample, determine the rate of change in fluorescence over time (Δ RFU/min) from the linear portion of the kinetic curve.
 - Subtract the rate of the blank from the rate of the samples.

- To quantify the specific activity, create a standard curve using free AFC.
- Normalize the caspase-6 activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).
- The fold-increase in caspase-6 activity can be determined by comparing the activity of the treated sample to the non-treated control.

Important Considerations:

- **Specificity:** The VEID peptide sequence is not entirely specific to caspase-6 and can be cleaved by other caspases, particularly caspase-3 and -7.^{[5][9]} This cross-reactivity can lead to an overestimation of caspase-6 activity, especially in apoptotic conditions where other executioner caspases are highly active.^[9]
- **Alternative Assay:** For a more specific measurement of caspase-6 activity, consider using an assay based on the cleavage of its natural substrate, Lamin A. This can be performed using an ELISA with a neo-epitope antibody that specifically recognizes cleaved Lamin A.^{[2][5]}

Protocol 2: Lamin A Cleavage Assay by Western Blot

This protocol provides a more specific method for assessing caspase-6 activity by detecting the cleavage of its endogenous substrate, Lamin A.

Materials:

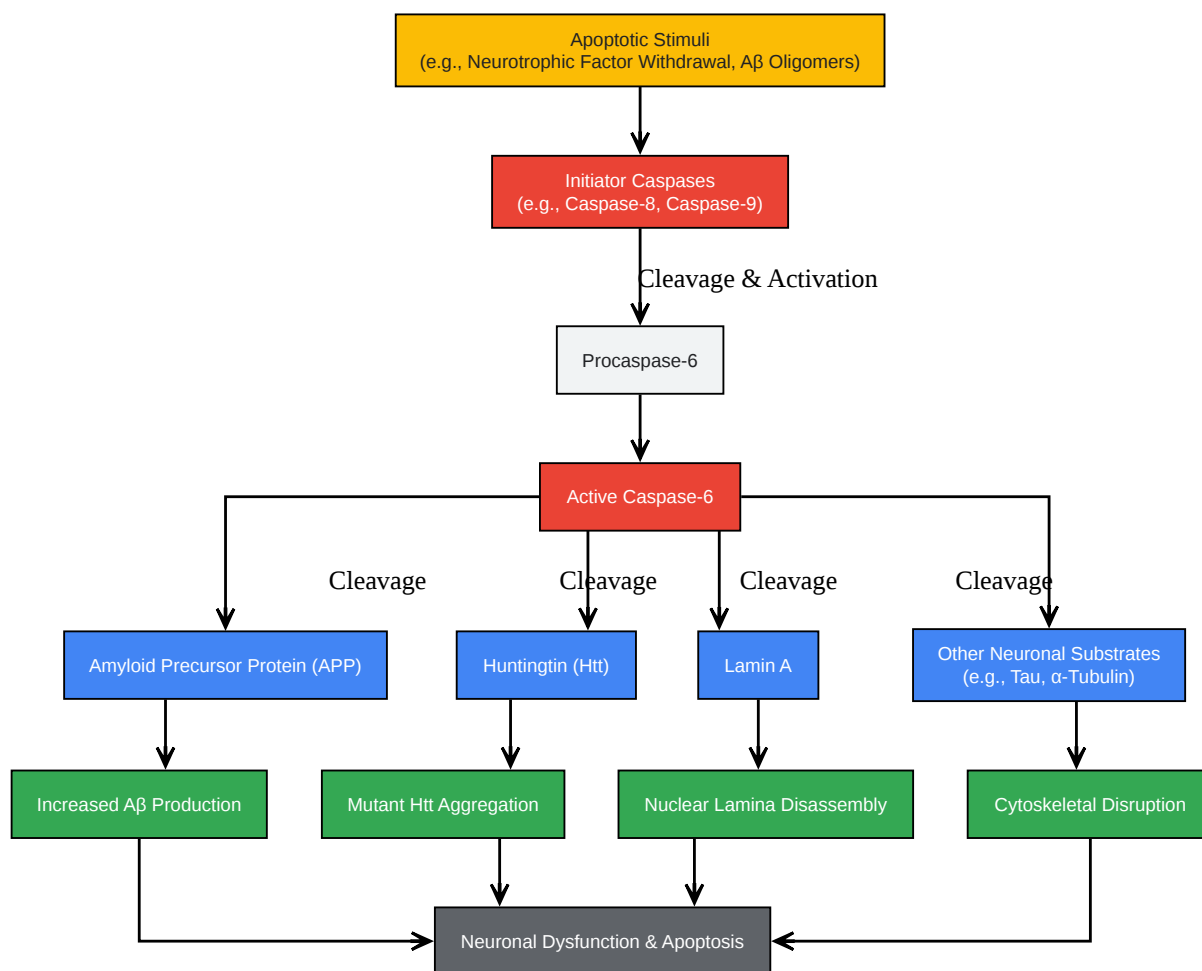
- Neuronal cell lysates (prepared as in Protocol 1)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody specific for cleaved Lamin A (detecting the 28 kDa fragment)
- HRP-conjugated secondary antibody

- Enhanced chemiluminescence (ECL) substrate

Procedure:

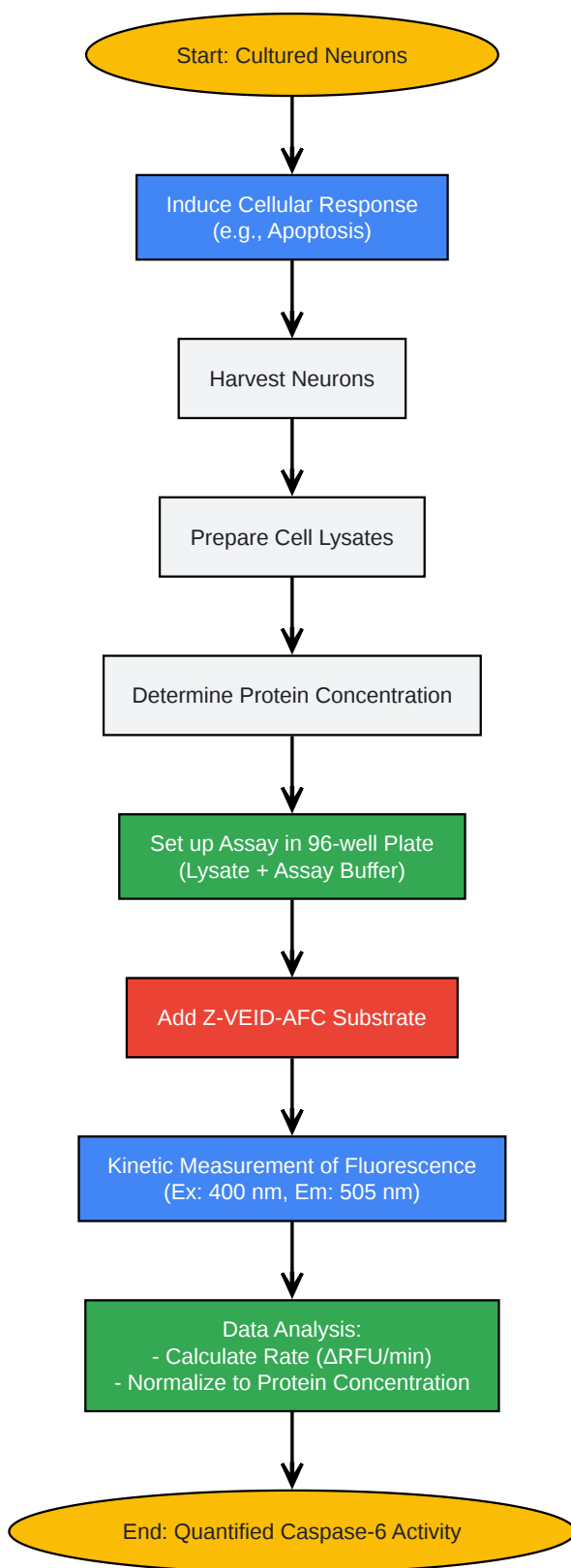
- Sample Preparation:
 - Prepare neuronal cell lysates as described in Protocol 1.
 - Normalize the protein concentration for all samples.
- Western Blotting:
 - Separate 20-30 µg of protein from each sample by SDS-PAGE on a 10-12% polyacrylamide gel.[5]
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using an ECL substrate and image the blot.
- Data Analysis:
 - The intensity of the 28 kDa band corresponding to cleaved Lamin A is indicative of caspase-6 activity.
 - Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations



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Caption: Caspase-6 signaling in neuronal apoptosis and neurodegeneration.



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Caption: Workflow for measuring caspase-6 activity with **Z-VEID-AFC**.

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